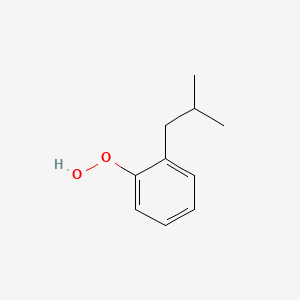
2-(2-Methylpropyl)benzene-1-peroxol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methylpropyl)benzene-1-peroxol is an organic compound that belongs to the class of peroxides It is characterized by the presence of a benzene ring substituted with a 2-methylpropyl group and a peroxol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpropyl)benzene-1-peroxol can be achieved through several synthetic routes. One common method involves the reaction of 2-(2-Methylpropyl)benzene with hydrogen peroxide in the presence of an acid catalyst. The reaction conditions typically include a temperature range of 0-25°C and a reaction time of several hours. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain a high-purity product suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Methylpropyl)benzene-1-peroxol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reaction conditions.
Reduction: Reduction reactions can convert the peroxol group to hydroxyl or other functional groups.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions to achieve the desired reduction.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine, chlorine, or nitric acid, with catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce halogenated or nitrated derivatives.
Applications De Recherche Scientifique
2-(2-Methylpropyl)benzene-1-peroxol has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activity and its effects on various biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: It is used in the production of polymers, resins, and other industrial materials due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-(2-Methylpropyl)benzene-1-peroxol involves the interaction of the peroxol group with various molecular targets. The peroxol group can generate reactive oxygen species (ROS), which can induce oxidative stress in biological systems. This oxidative stress can lead to cell damage or death, making the compound potentially useful as an antimicrobial or anticancer agent. The benzene ring and the 2-methylpropyl group also contribute to the compound’s overall reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Methylpropyl)benzene: This compound lacks the peroxol group and has different chemical properties and reactivity.
Benzene-1-peroxol: This compound lacks the 2-methylpropyl group and has different applications and reactivity.
2-Methylpropylbenzene-1-ol: This compound has a hydroxyl group instead of a peroxol group, leading to different chemical behavior.
Uniqueness
2-(2-Methylpropyl)benzene-1-peroxol is unique due to the presence of both the 2-methylpropyl group and the peroxol group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
521292-73-9 |
|---|---|
Formule moléculaire |
C10H14O2 |
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
1-hydroperoxy-2-(2-methylpropyl)benzene |
InChI |
InChI=1S/C10H14O2/c1-8(2)7-9-5-3-4-6-10(9)12-11/h3-6,8,11H,7H2,1-2H3 |
Clé InChI |
KMGVYWXLTFCNRI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1=CC=CC=C1OO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















